molecular formula C11H19NO5 B2447117 Tert-butyl (4aR,8aS)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate CAS No. 2408937-09-5

Tert-butyl (4aR,8aS)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate

Cat. No. B2447117
CAS RN: 2408937-09-5
M. Wt: 245.275
InChI Key: BDWDSXLAWZYDEZ-DTWKUNHWSA-N
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Description

Tert-butyl (4aR,8aS)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate is a chemical compound with the CAS Number: 2408937-09-5 . It has a molecular weight of 245.28 . It is available in powder form .


Synthesis Analysis

The synthesis of this compound or its similar derivatives has been reported in the literature . For instance, a breakthrough in the area occurred in 2007 when Coudert, Gillaizeau and co-workers described the three-step conversion of a precursor into a simple monosubstituted 1,4-oxazine . They reported the removal of the tert-butoxycarbonyl group from the precursor to generate the parent 1,4-oxazine .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C11H19NO5/c1-11(2,3)17-10(13)12-4-5-15-9-8(12)14-6-7-16-9/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1 . The structure of this compound and its similar derivatives has been confirmed by single crystal X-ray diffraction analysis .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4°C . It has a molecular weight of 245.28 .

Scientific Research Applications

Synthesis and Reactivity

Research has been conducted on the synthesis and reactivity of related compounds, demonstrating their utility as building blocks in organic synthesis. For example, the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines showcases the potential of similar tert-butyl oxazine derivatives in creating novel compounds with specific chemical properties (Ivanov et al., 2017). Additionally, the development of tert-butylating reagents indicates the importance of tert-butyl derivatives in modifying the reactivity and solubility of organic molecules (Yamada et al., 2016).

Molecular Structure and X-ray Analysis

The structural analysis of related compounds provides insights into their molecular configurations, which is crucial for understanding their chemical behavior and reactivity. For instance, the crystal structure analysis of certain tert-butyl oxazine derivatives helps in elucidating the stereochemistry and molecular interactions responsible for their stability and reactivity (Kolter et al., 1996).

Antioxidant Activity

Some studies focus on evaluating the antioxidant properties of tert-butyl oxazine derivatives, which could have implications in developing therapeutic agents for oxidative stress-related diseases. For instance, the synthesis and evaluation of antioxidant activity of derivatives of 8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-ones highlight the potential pharmacological applications of these compounds (Novodvorskyi et al., 2020).

Chemical Transformations and Applications

Research on the chemical transformations of tert-butyl oxazine derivatives reveals their versatility in organic synthesis. For instance, studies on nucleophilic substitutions and radical reactions of phenylazocarboxylates demonstrate the potential of tert-butyl derivatives in facilitating various chemical transformations, leading to the synthesis of novel compounds with potential applications in material science, pharmaceuticals, and agrochemicals (Jasch et al., 2012).

properties

IUPAC Name

tert-butyl (4aR,8aS)-2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(13)12-4-5-15-9-8(12)14-6-7-16-9/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWDSXLAWZYDEZ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H]2[C@@H]1OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-tert-butyl (4aR,8aS)-hexahydro-2H-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate

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